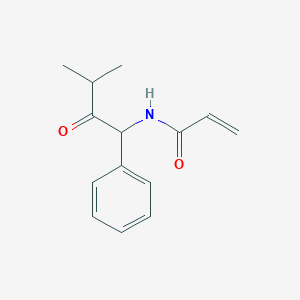
N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide, also known as MPB, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic properties. It belongs to a class of compounds called enaminones, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. This compound has also been shown to modulate the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. This compound has also been shown to enhance the production of nerve growth factor, which is important for the growth and survival of neurons. In addition, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide in lab experiments is its availability and ease of synthesis. This compound is readily available in high purity, making it a convenient compound to use in scientific research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties and enhance the production of nerve growth factor, making it a promising candidate for further investigation. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide involves the reaction of 3-methyl-2-oxobutanenitrile with phenylacetaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with propargyl bromide to yield this compound. This method has been optimized for high yield and purity, making this compound readily available for scientific research.
Applications De Recherche Scientifique
N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been shown to enhance the production of nerve growth factor, which is important for the growth and survival of neurons.
Propriétés
IUPAC Name |
N-(3-methyl-2-oxo-1-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-12(16)15-13(14(17)10(2)3)11-8-6-5-7-9-11/h4-10,13H,1H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGIISPURDHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)
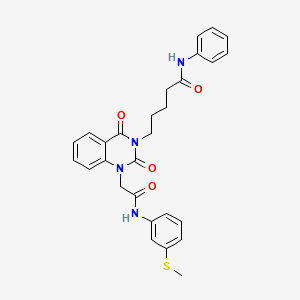
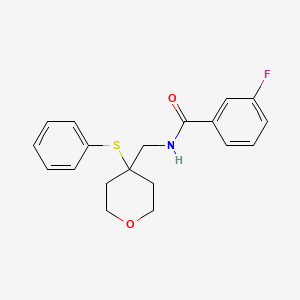


![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)
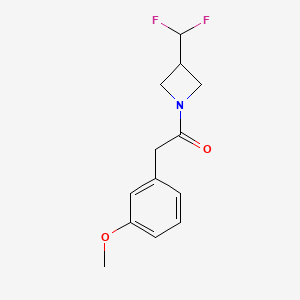
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2447321.png)
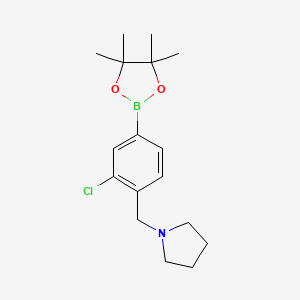
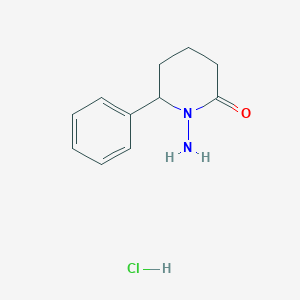
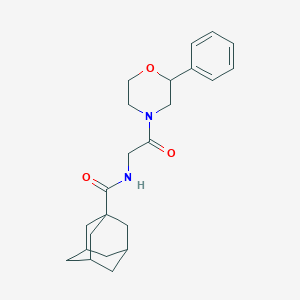
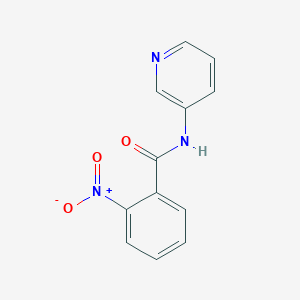
![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)